Cuprous potassium cyanide

Übersicht

Beschreibung

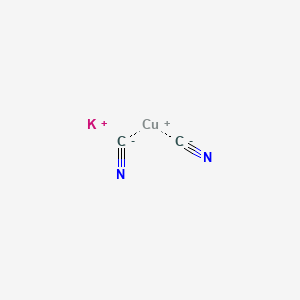

Cuprous potassium cyanide, also known as potassium cuprous cyanide, is an inorganic compound with the chemical formula KCu(CN)₂. It is a coordination complex that consists of copper(I) ions and cyanide ions. This compound is typically used in electroplating and as a reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cuprous potassium cyanide can be synthesized by reacting copper(I) cyanide with potassium cyanide. The reaction typically occurs in an aqueous solution and can be represented by the following equation: [ \text{CuCN} + \text{KCN} \rightarrow \text{KCu(CN)}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of copper(II) sulfate with sodium bisulfite at elevated temperatures, followed by the addition of potassium cyanide. The reaction conditions are carefully controlled to ensure the purity and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Cuprous potassium cyanide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) compounds.

Reduction: It can be reduced to metallic copper.

Substitution: Cyanide ions can be substituted by other ligands in coordination complexes.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reactions: Ligands such as ammonia, phosphines.

Major Products Formed:

Oxidation: Copper(II) cyanide, copper(II) oxide.

Reduction: Metallic copper.

Substitution: Various copper(I) complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Cuprous potassium cyanide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of nitriles.

Biology: Employed in biochemical assays and studies involving metal-cyanide complexes.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Widely used in electroplating processes to deposit copper on various substrates, enhancing their electrical conductivity and corrosion resistance.

Wirkmechanismus

The mechanism by which cuprous potassium cyanide exerts its effects involves the interaction of cyanide ions with metal centers. Cyanide ions bind strongly to metal ions, forming stable coordination complexes. This binding can inhibit the activity of metal-dependent enzymes and disrupt cellular respiration by interfering with the electron transport chain in mitochondria.

Vergleich Mit ähnlichen Verbindungen

Copper(I) cyanide (CuCN): Similar in structure but lacks the potassium ion.

Potassium cyanide (KCN): Contains potassium and cyanide ions but lacks the copper ion.

Sodium cyanide (NaCN): Similar to potassium cyanide but with sodium instead of potassium.

Uniqueness: Cuprous potassium cyanide is unique due to its combination of copper(I) and cyanide ions, which imparts specific chemical properties and reactivity. Its ability to form stable coordination complexes makes it particularly useful in electroplating and as a catalyst in organic synthesis.

Biologische Aktivität

Cuprous potassium cyanide (C2CuKN2), an inorganic compound, is a complex of copper(I) cyanide with potassium. This compound has garnered attention due to its unique biological activities and toxicological implications. Understanding its biological activity is crucial for assessing its potential applications and risks in various fields, including medicine, environmental science, and industrial chemistry.

This compound is characterized by its formula C2CuKN2. It forms stable complexes with cyanide ions, which can significantly impact its biological interactions. The compound is known for its use in electroplating and as a catalyst in organic synthesis. Its solubility in certain solvents allows it to participate in various chemical reactions, which can influence its biological behavior.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 134.14 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in water (with CN⁻) |

| Melting Point | Decomposes before melting |

This compound exhibits significant biological activity primarily through its interaction with cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. Cyanide ions inhibit this enzyme, leading to decreased ATP production and potential cellular hypoxia. Research indicates that nitric oxide can reverse cyanide's inhibitory effects on cytochrome c oxidase, suggesting potential therapeutic avenues for cyanide poisoning .

Toxicological Profile

The toxicological profile of this compound indicates several adverse effects across different biological systems:

- Acute Toxicity : Exposure to high doses can result in severe neurological symptoms such as convulsions and tremors, as observed in animal studies .

- Chronic Effects : Long-term exposure has been linked to liver damage, impaired spermatogenesis, and alterations in neurotransmitter levels in the brain .

- Reproductive Effects : Studies indicate that high doses can lead to reproductive toxicity, including decreased sperm count and motility in male rodents .

Case Studies

- Animal Studies : In a controlled study involving rats exposed to this compound, significant histopathological changes were noted in liver tissues, including necrosis and inflammation . These findings underscore the compound's hepatotoxic potential.

- Human Exposure : A review of human case studies revealed instances of liver enzyme elevation following exposure to copper compounds, although specific data on this compound remains limited .

Table 2: Summary of Biological Effects

Eigenschaften

IUPAC Name |

potassium;copper(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPWEKOUUEEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[K+].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KCu(CN)2, C2CuKN2 | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014552 | |

| Record name | Cuprous potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS] | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(I) potassium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13682-73-0 | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous potassium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprous potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dicyanocuprate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Potassium Dicyanoaurate(I) interesting from a materials science perspective?

A1: Potassium Dicyanoaurate(I) (KAu(CN)2) is fascinating because it can exist in different structural forms called polymorphs, each with unique properties. Researchers have discovered two new polymorphs, termed m-KAu(CN)2 and t-KAu(CN)2, through mechanochemical and thermochemical treatments, respectively. [] These polymorphs exhibit distinct luminescent properties, particularly a significant shift in fluorescence emission from orange to violet in m-KAu(CN)2 compared to the original KAu(CN)2. [] This discovery opens up possibilities for creating new luminescent materials with tailored properties.

Q2: How are these new polymorphs generated, and what are their structural characteristics?

A2: The m-KAu(CN)2 polymorph is generated by grinding or ball milling commercial KAu(CN)2. [] While the exact structure is yet to be fully elucidated, powder X-ray diffraction suggests a change in the ordering of Au(CN)2- ions within a layered structure compared to the original KAu(CN)2. [] This transformation is reversible upon the addition of solvents. []

Q3: Can the luminescent properties of Potassium Dicyanoaurate(I) be further tuned beyond polymorph formation?

A3: Yes, researchers have demonstrated that grinding KAu(CN)2 with its Copper(I) analog, Potassium Dicyanoaurate(I) (KCu(CN)2), in specific ratios leads to the formation of solid solutions. [] These solid solutions are isostructural to m-KAu(CN)2 but exhibit distinct fluorescence emissions compared to either parent compound. [] This finding highlights the potential for fine-tuning luminescent properties through the controlled creation of solid solutions.

Q4: Are there any other notable structural features of Potassium Dicyanoaurate(I) and its Copper analog?

A4: Research on KCu(CN)2 using Zeeman studies of ⁶³Cu Nuclear Quadrupole Resonance revealed key structural details. [] The study determined the nuclear quadrupole coupling constant (e2Qqzz) to be 60.9 ± 0.6 Mc/sec and the electric-field-gradient asymmetry parameter (η) to be 0.78 ± 0.07. [] Furthermore, the crystal of KCu(CN)2 contains two physically inequivalent copper atom sites, resulting in two zero-splitting loci. [] This information provides valuable insights into the electronic environment and bonding within the crystal structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.